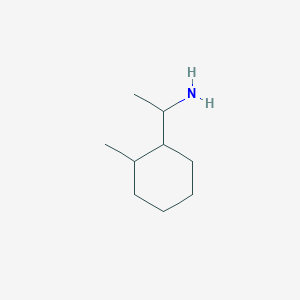

1-(2-Methylcyclohexyl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Methylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C9H19N It is a primary amine, characterized by the presence of an amine group (-NH2) attached to a cyclohexane ring substituted with a methyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclohexyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Methylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

Oxidation: Formation of nitroso, nitro, or imine compounds.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, imides, or other derivatives.

Applications De Recherche Scientifique

1-(2-Methylcyclohexyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-(2-Methylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate various biochemical pathways, leading to specific biological effects .

Comparaison Avec Des Composés Similaires

2-(2-Methylcyclohexyl)ethan-1-amine: Similar structure but with the amine group attached to a different carbon atom on the cyclohexane ring.

Cyclohexylamine: Lacks the methyl substitution, resulting in different chemical properties and reactivity.

2-(2-Methylcyclohexyl)oxyethan-1-amine: Contains an ether linkage, leading to distinct chemical behavior and applications.

Uniqueness: 1-(2-Methylcyclohexyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications .

Activité Biologique

1-(2-Methylcyclohexyl)ethan-1-amine, also known as a cyclic amine compound, has garnered attention in various fields of research due to its potential biological activity. This article delves into the compound's biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an ethanamine moiety. This configuration contributes to its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H19N |

| Molecular Weight | 155.27 g/mol |

| LogP (Partition Coefficient) | 3.2 |

| Solubility in Water | Low |

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. The amine group facilitates hydrogen bonding and electrostatic interactions at active sites, which can modulate biochemical pathways:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic processes.

- Receptor Binding : It can act as a ligand for certain receptors, potentially affecting signaling pathways related to neurotransmission and other physiological functions.

Biological Activity Studies

Research has focused on the compound's potential therapeutic applications:

- Neuroprotective Effects : Preliminary studies suggest that similar cyclic amines exhibit neuroprotective properties, indicating that this compound may also have potential in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Investigations into structurally related compounds have shown promising anti-inflammatory effects, warranting further exploration of this compound in inflammatory conditions.

Case Studies

Several studies have highlighted the biological implications of this compound:

- Cellular Assays : In vitro assays demonstrated that the compound can modulate cellular processes such as apoptosis and proliferation. For instance, exposure to varying concentrations resulted in dose-dependent effects on cell viability in cancer cell lines.

- Animal Models : In vivo studies using rodent models have indicated that administration of the compound may reduce inflammation markers and improve outcomes in models of induced neuroinflammation .

- Pharmacological Testing : Comparative studies with related compounds have shown that this compound exhibits unique pharmacological profiles, suggesting its potential as a lead compound for drug development .

Research Applications

The versatility of this compound extends to various scientific fields:

- Pharmaceutical Development : Its role as an intermediate in synthesizing pharmaceuticals makes it valuable for creating novel therapeutic agents.

- Chemical Synthesis : The compound is utilized in organic synthesis processes, contributing to the development of complex molecules with potential biological activity.

Propriétés

IUPAC Name |

1-(2-methylcyclohexyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYXVEVQBRCEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.